Acetylpenicillamine

Description

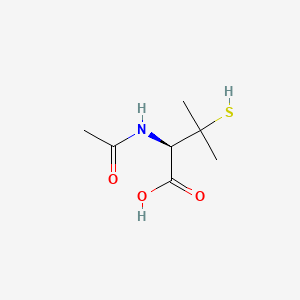

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947959 | |

| Record name | N-(1-Hydroxyethylidene)-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-38-5 | |

| Record name | L-N-Acetylpenicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLPENICILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5H398H7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of N-Acetylpenicillamine and its Precursors

N-Acetyl-DL-penicillamine is synthesized through the acetylation of its precursor, DL-penicillamine. This reaction typically involves treating penicillamine (B1679230) with acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group in penicillamine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, resulting in the formation of an amide bond and yielding N-acetylpenicillamine. This straightforward N-acetylation provides the foundational molecule for subsequent derivatization into various functional compounds.

Derivatization to S-Nitroso-N-Acetylpenicillamine (SNAP)

One of the most significant derivatives of acetylpenicillamine is S-Nitroso-N-Acetylpenicillamine, commonly known as SNAP. This S-nitrosothiol is a well-documented nitric oxide (NO) donor, and its synthesis is a critical step for its use in creating NO-releasing materials.

The synthesis of SNAP from N-acetylpenicillamine (NAP) is achieved through the nitrosation of the thiol group. The reaction involves combining NAP with a nitrosating agent, typically sodium nitrite, in an acidic aqueous-organic medium. chemicalbook.comnih.govresearchgate.netscielo.org.zanhsdorset.nhs.uk The reaction is first-order with respect to both nitrite and NAP and is catalyzed by acid. nih.gov The process involves the in-situ formation of nitrous acid from sodium nitrite and a strong acid, which then nitrosates the sulfur atom of the thiol group on NAP to form the S-nitroso bond. nih.gov

The reaction is carefully controlled to maximize the yield of SNAP crystals and prevent premature decomposition, which can be triggered by light or certain metal ions. chemicalbook.comnih.gov Common procedures involve dissolving equimolar ratios of NAP and sodium nitrite in a mixture of water and methanol containing strong acids like hydrochloric acid and sulfuric acid. chemicalbook.comnih.gov After a period of stirring in the dark, the solution is cooled in an ice bath to facilitate the precipitation of SNAP crystals, which are then collected by filtration, washed, and dried. chemicalbook.comresearchgate.net

Table 1: Summary of Reaction Conditions for SNAP Synthesis

| Reactants | Solvent System | Acid Catalysts | Reaction Time | Precipitation Conditions | Reference |

|---|---|---|---|---|---|

| Equimolar NAP and Sodium Nitrite | 1:1 Water/Methanol | 2 M HCl and 2 M H₂SO₄ | 30-40 min stirring | Cooling in an ice bath | chemicalbook.comresearchgate.net |

| Equimolar NAP and Sodium Nitrite | 2:3 Water/Methanol | 1 M HCl and 1 M H₂SO₄ | 10 min stirring | Cooling on ice for 8 hours | nih.gov |

| NAP (25 mmol) and Sodium Nitrite (25 mmol) | 8.0 mL Water with 5 mL Acetone | 1.0 M HCl (2.5 mL) | 40 min at 5 °C | Addition of acetone | scielo.org.za |

To create biocompatible materials with therapeutic potential, SNAP is often incorporated into various polymers and biomaterials. This allows for the controlled and sustained release of nitric oxide. The two primary strategies for incorporation are physical blending and covalent attachment. wikipedia.org

Physical blending is a common method where SNAP is directly mixed into a polymer solution before it is cast into its final form, such as a film or coating. chemicalbook.comresearchgate.net A typical procedure involves dissolving a polymer, such as Elast-eon E2As or Carbosil, in a suitable solvent like tetrahydrofuran (THF). chemicalbook.comnhsdorset.nhs.uk Crystalline SNAP is then added to this solution and stirred to ensure a homogenous dispersion. chemicalbook.comnhsdorset.nhs.uk The mixture is then cast into a mold and the solvent is allowed to evaporate, leaving a polymer film doped with SNAP. chemicalbook.com

This method allows for precise control over the amount of NO that can be released by varying the weight percentage of SNAP incorporated into the polymer matrix. wikipedia.org However, a significant drawback of this approach is the potential for the NO donor and its byproducts to leach out from the polymer into the surrounding environment, which could be undesirable for biomedical applications. wikipedia.orggoogle.com

To overcome the issue of leaching, covalent attachment techniques are employed to permanently tether the SNAP molecule to the polymer backbone. wikipedia.orggoogle.com This strategy creates a more stable and durable NO-releasing material. google.com The process is generally more complex than physical blending and involves chemically modifying the polymer to introduce functional groups that can react with a derivative of this compound.

For instance, to create a NO-releasing polyvinyl chloride (SNAP-PVC), the PVC polymer is first aminated by reacting it with ethylenediamine. This introduces primary amine groups onto the polymer chain. wikipedia.org Separately, N-acetyl-d-penicillamine is converted into a reactive intermediate, NAP-thiolactone. wikipedia.org This thiolactone is then reacted with the aminated PVC, forming a covalent bond. The final step is the nitrosation of the attached NAP groups using an agent like t-butyl nitrite to form the S-nitroso bond, resulting in SNAP being covalently linked to the PVC. wikipedia.org A similar strategy has been used to covalently attach SNAP to polydimethylsiloxane (PDMS), where an aminosilane crosslinker is used to tether the SNAP molecule to the polymer network. google.com This covalent linkage significantly reduces the leaching of the NO donor, allowing for long-term, sustained nitric oxide release. google.com

Incorporation Strategies into Polymeric Matrices and Biomaterials

Synthesis of Other this compound Derivatives and Analogues

Beyond SNAP, other derivatives and analogues of this compound have been synthesized for various chemical and biomedical research purposes.

One such derivative is N-acetyl-DL-penicillamine thiolactone . This compound is synthesized from N-acetyl-DL-penicillamine by reacting it with acetic anhydride in pyridine. chemicalbook.com The solutions are cooled and then combined, stirring at room temperature. This process results in the formation of an intramolecular ester (a thiolactone), which can be used as a reactive intermediate for covalently attaching the this compound moiety to other molecules, such as aminated polymers. wikipedia.org

Another notable analogue is S-nitroso-N-acetyl-D-penicillamine derivatized Cyclam (SNAP-cyclam) . This novel NO donor is synthesized by covalently linking SNAP to the macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane). This compound can then be physically blended into polymer matrices like poly(l-lactic acid). The presence of the cyclam macrocycle allows for the control of NO release through various triggers, including transition metal catalysis.

Mechanistic Studies of Reaction Dynamics and Stability

Reactivity with Specific Biochemical and Inorganic Speciesthis compound can participate in thiol-disulfide exchange reactions with other biochemical species, such as thiols and disulfidessapub.org. Its N-acetyl group modifies its reactivity compared to free penicillaminesapub.org. The compound can also react with oxidizing agents like hydrogen peroxide, leading to its oxidationresearchgate.net. Furthermore, this compound can act as a chelating agent for certain metal ions, forming stable complexes, which is relevant to its biochemical interactionsresearchgate.netnih.gov.

Data Tables

Table 1: Photodegradation of this compound

| Light Type | Wavelength (nm) | Intensity (W/m²) | Degradation Rate (h⁻¹) |

|---|

Table 2: Influence of Environmental Factors on this compound Stability (pH 7.4, 25°C)

| Condition | Oxygen Level | Half-life (hours) |

|---|---|---|

| Standard Aqueous Sol. | Atmospheric O₂ | 48 |

Table 3: Copper-Catalyzed Nitric Oxide Release

| Cu²⁺ Concentration (µM) | Relative NO Release Rate |

|---|---|

| 10 | Moderate |

| 50 | High (near saturation) |

| 100 | High (saturated) |

Table 4: Photolytic NO Release from Solid-State SNAP

| Wavelength (nm) | Intensity (mW/cm²) | NO Release (ppb) after 1 min |

|---|---|---|

| 340 | 40 | ~400 |

| 340 | 80 | Higher than at 40 mW/cm² |

| 385 | 40 | ~175 |

Table 5: Catalytic Effect of Copper Nanoparticles on NO Flux from SNAP Films

| Cu-NPs Concentration (wt%) | SNAP Film NO Flux (10⁻¹⁰ mol cm⁻² min⁻¹) |

|---|---|

| 0 (SNAP only) | 1.32 ± 0.6 |

| 1 | 4.48 ± 0.5 |

| 3 | 4.84 ± 0.3 |

Compound List

this compound (Acetyl-DL-penicillamine, NAP)

S-nitroso-N-acetylpenicillamine (SNAP)

Copper ions (Cu²⁺, Cu⁺)

Platinum nanoparticles (PtNPs)

Nitric oxide (NO)

Disulfide dimers

Sulfenic acid derivatives

Thiols

Disulfides

Hydrogen peroxide

Glutathione (B108866) (GSH)

S-nitrosoglutathione (GSNO)

S-nitrosocysteine

S-nitrosocysteineglycine

Coordination Chemistry and Metal Ion Interactions

Ligand Properties and Metal Complexation Dynamics

Acetylpenicillamine is a versatile ligand, possessing multiple donor atoms that can coordinate with a central metal ion. These donor sites allow it to act as a chelating agent, forming a ring structure with the metal ion, which enhances the stability of the resulting complex. libretexts.org The primary donor atoms in this compound are the sulfur atom of the thiol group, the nitrogen atom of the amino group, and the oxygen atoms of the carboxyl group. The specific atoms involved in coordination can vary depending on the metal ion and the pH of the solution.

The interaction of this compound with metal ions is a dynamic process. Studies have investigated the kinetics of complex formation, revealing that these reactions can be influenced by factors such as pH, temperature, and the presence of other competing ligands. For instance, research on S-nitroso-N-acetylpenicillamine (SNAP), a nitric oxide donor derivative, highlights that its interactions with metal ions can enhance its reactivity. scbt.com The formation of metal complexes with this compound is often a stepwise process, where the ligand replaces solvent molecules (typically water) from the metal ion's coordination sphere. libretexts.org

The photodissociation dynamics of metal complexes involving this compound have also been a subject of study. Research on Roussin's red esters containing N-acetylpenicillamine has utilized techniques like femtosecond time-resolved infrared spectroscopy to investigate the release of nitric oxide upon photoexcitation. acs.orgcolab.ws These studies provide detailed information on the reaction dynamics, including the quantum yields of NO release and the kinetics of subsequent reactions of the photoproducts. acs.org

Determination of Formation Constants and Thermodynamic Aspects of Metal Chelates

The stability of the complexes formed between this compound and metal ions is quantified by their formation constants (also known as stability constants). fiveable.mewikipedia.org A high formation constant indicates a strong affinity between the ligand and the metal ion, resulting in a more stable complex. fiveable.me The determination of these constants is crucial for understanding the behavior of these complexes in solution and predicting their effectiveness as chelating agents. wikipedia.org

Potentiometric titration is a common experimental technique used to determine formation constants. kuey.net These studies have shown that the stability of this compound-metal complexes often follows the Irving-Williams series for divalent transition metals, which is generally Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the complexation process. researchgate.netnih.gov The chelate effect, a key principle in coordination chemistry, explains the enhanced stability of complexes with chelating ligands like this compound compared to those with monodentate ligands. libretexts.org This effect is primarily driven by a favorable entropy change, as one multidentate ligand displaces multiple monodentate ligands (like water), leading to an increase in the number of free molecules in the system. libretexts.org

Table 1: Formation Constants (log K) for Selected Metal-Acetylpenicillamine Complexes

| Metal Ion | log K₁ | log K₂ | Conditions |

| Cd(II) | - | - | Studied with NTA as primary ligand ias.ac.in |

| Cu(I) | - | - | Studied with 2,2',2''-terpyridine researchgate.net |

Studies on Mixed Ligand Complex Formation

This compound can also participate in the formation of mixed ligand complexes. In these systems, a central metal ion is simultaneously coordinated to this compound and at least one other different ligand. ias.ac.inresearchgate.net The study of mixed ligand complexes is important as it can model more complex biological systems where multiple potential ligands compete for metal ions.

Research has been conducted on mixed ligand complexes of cadmium(II) involving nitrilotriacetic acid (NTA) as the primary ligand and this compound as a secondary ligand. ias.ac.in In this particular study, the formation of the unprotonated mixed ligand complex of Cd(II) with NTA and N-acetylpenicillamine was found to reach a maximum of about 50% at a pH of 7.7. ias.ac.in Another study investigated copper(I) complexes with 2,2',2''-terpyridine and N-acetylpenicillamine, where the amino acid was found to bond to the copper(I) ion through the sulfur atom only. researchgate.net

The stability of mixed ligand complexes is influenced by various factors, including the nature of the metal ion and the ligands involved, as well as electrostatic interactions between the primary complex and the incoming secondary ligand. ias.ac.in

Applications in Research on Metal Chelation and Detoxification Mechanisms

The ability of this compound to form stable, soluble complexes with metal ions makes it a valuable tool in research focused on metal chelation and detoxification. ontosight.airesearchgate.net Chelation therapy is a medical treatment used to remove toxic heavy metals from the body. mcgill.ca While this compound itself is a subject of this research, it is also used as a model compound to understand the fundamental principles of how chelating agents work. researchgate.net

An important aspect of chelation therapy research is the selectivity of the chelating agent for toxic metals over essential ones, and the ability of the resulting chelate to be safely excreted from the body. researchgate.net Studies involving this compound contribute to understanding the chemical basis of these processes. researchgate.net

Furthermore, research has explored the use of this compound in developing novel drug delivery systems. For example, D-penicillamine, a closely related compound, has been conjugated to nanoparticles to potentially deliver chelators across the blood-brain barrier for conditions like Alzheimer's disease, where metal ion accumulation is implicated. nih.gov In the context of nitric oxide (NO) biology, S-nitroso-N-acetylpenicillamine (SNAP) is widely used as an NO donor to study the physiological and pathological roles of nitric oxide. scbt.com Its use in such studies often involves its interaction with metal ions, which can modulate NO release. scbt.comnih.gov Research has also investigated the use of SNAP-impregnated materials, such as urinary catheters, for their antimicrobial properties, which are linked to the release of NO that can detoxify harmful bacteria. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Solution Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. weebly.comresearchgate.netrsc.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netethernet.edu.et For acetylpenicillamine, ¹H and ¹³C NMR are particularly valuable for structural confirmation and for studying its interactions and reactions.

¹H NMR spectroscopy has been extensively used to study the complexation of this compound with metal ions in solution. cdnsciencepub.comacs.org These studies are crucial for understanding the compound's role as a chelating agent. By monitoring changes in the chemical shifts of the protons in this compound upon the addition of a metal ion, researchers can determine the binding sites and calculate formation constants for the resulting metal complexes. cdnsciencepub.comacs.org

For instance, the complexation of methylmercury(II) with N-acetylpenicillamine has been investigated using ¹H NMR. cdnsciencepub.comresearchgate.net The equilibrium constants for the displacement of a reference ligand by N-acetylpenicillamine were measured across a range of pH values. cdnsciencepub.com This allowed for the calculation of the formation constants for the N-acetylpenicillamine-methylmercury(II) complex. cdnsciencepub.com The chemical shift of the methine proton and the separation between the non-equivalent methyl group resonances were used to monitor the complexation. cdnsciencepub.com

Similarly, the interaction of trimethyllead(IV) with N-acetylpenicillamine has been studied, revealing that the deprotonated sulfhydryl group is the primary binding site at intermediate and high pH. acs.org The exchange between free and complexed forms of the ligand is often fast on the NMR timescale, resulting in exchange-averaged chemical shifts from which formation constants can be derived. acs.org

| Metal Ion | Key NMR Observations | Determined Parameters | Reference |

|---|---|---|---|

| Methylmercury(II) | Changes in chemical shifts of methine and methyl protons. | Formation constants. | cdnsciencepub.com |

| Trimethyllead(IV) | Exchange-averaged chemical shifts indicating binding to the sulfhydryl group. | Formation constants for carboxylate and sulfhydryl binding. | acs.org |

NMR spectroscopy is also a vital tool for identifying the products formed during the decomposition of this compound derivatives, such as S-nitroso-N-acetylpenicillamine (SNAP). sapub.orgresearchgate.net The decomposition of SNAP can be initiated by factors like heat, light, or the presence of metal ions. researchgate.net

¹H NMR spectra can clearly distinguish between SNAP and its primary decomposition product, N-acetylpenicillamine disulfide. sapub.orgresearchgate.net The distinct chemical shifts of the N-H and adjacent C-H protons in both molecules allow for their simultaneous detection and quantification in a mixture. sapub.org For example, the progress of SNAP decomposition can be monitored by integrating the signals corresponding to the protons of both SNAP and the resulting disulfide. sapub.org This provides a quantitative measure of the remaining SNAP and the extent of decomposition. sapub.org Studies have used ¹H NMR to analyze the products of thermal decomposition, confirming the formation of N-acetylpenicillamine disulfide and, in some cases, other species like tri- and tetrasulfides. researchgate.netnih.gov

| Decomposition Stimulus | Major Identified Product | Key NMR Findings | Reference |

|---|---|---|---|

| Heat/Light | N-acetylpenicillamine disulfide | Distinct resonances for SNAP and disulfide protons allow for quantification of decomposition. | sapub.org |

| Thermogravimetric Analysis | N-acetylpenicillamine disulfide, tri- and tetrasulfides | Analysis of residues confirmed the formation of various sulfur-containing products. | researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantification

UV-Vis spectroscopy is a widely used analytical technique for the quantitative analysis of compounds and for monitoring the progress of chemical reactions. ijnrd.orgirjmets.compromptpraxislabs.commrclab.com It is based on the absorption of ultraviolet or visible light by molecules, which causes electronic transitions. ijnrd.org

UV-Vis spectroscopy provides a straightforward and accurate method for determining the concentration of this compound derivatives, particularly S-nitrosothiols (RSNOs) like SNAP. sapub.org RSNOs exhibit a characteristic strong absorption in the UV-Vis spectrum between 320 and 360 nm. sapub.org For SNAP, the maximum absorbance is typically observed around 340 nm. sapub.orgresearchgate.net

By applying the Beer-Lambert Law, the concentration of SNAP in a solution can be calculated from its absorbance at this wavelength. sapub.org The molar absorptivity (extinction coefficient) of SNAP has been determined to be approximately 1075-1079 M⁻¹cm⁻¹ at 340 nm. sapub.org This allows for the precise quantification of SNAP in various samples and is often used to determine the loading and leaching of SNAP from materials like urinary catheters. acs.org

Spectrophotometric methods have also been developed for the determination of penicillamine (B1679230) (a related compound) through ligand exchange reactions, which result in a measurable change in the absorbance of a colored complex. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~340 nm | sapub.orgresearchgate.net |

| Molar Absorptivity (ε) at 340 nm | 1075-1079 M⁻¹cm⁻¹ | sapub.org |

A key application of UV-Vis spectroscopy in the context of this compound is the monitoring of nitric oxide (NO) release from its S-nitroso derivative, SNAP. sapub.org The decomposition of SNAP leads to the cleavage of the S-N bond and the release of NO, which is accompanied by a decrease in the absorbance at ~340 nm. sapub.org

By measuring the absorbance at regular intervals, the kinetics of NO release can be studied under various conditions, such as exposure to light, changes in temperature, or the presence of catalysts. sapub.orgresearchgate.net For example, studies have shown that SNAP decomposition and subsequent NO release are accelerated by light exposure. sapub.orgresearchgate.net The rate of decomposition can be quantified by plotting the remaining SNAP concentration, as determined by UV-Vis spectroscopy, over time. sapub.org This method has been used to compare the stability of SNAP under different storage conditions and in response to various stimuli. sapub.orgresearchgate.netnih.gov

| Condition | Observation | Kinetic Information Gained | Reference |

|---|---|---|---|

| Light Exposure | Increased rate of decrease in absorbance at 340 nm. | Quantification of photolytic decomposition rate. | sapub.orgresearchgate.net |

| Varying Temperature | Inverse relationship between stability and temperature. | Determination of temperature-dependent stability. | researchgate.netnih.gov |

| Varying pH | Enhanced stability at pH 5.0 compared to 7.4 and 3.0. | Effect of pH on decomposition kinetics. | researchgate.netnih.gov |

Mass Spectrometry (MS) for Product Identification and Mechanistic Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. In the study of this compound and its derivatives, MS is crucial for identifying reaction products and intermediates, which in turn helps to elucidate reaction mechanisms. researchgate.netresearchgate.net

Following the thermal decomposition of SNAP, mass spectrometry has been used to analyze the resulting products. researchgate.netnih.gov These analyses confirmed that N-acetylpenicillamine disulfide is a major product, but also revealed the formation of other species, including tri- and tetrasulfides. researchgate.netnih.gov This level of detail is critical for a complete understanding of the decomposition pathway.

In studies of the formation of SNAP from the reaction of N-acetylpenicillamine with nitrous acid, HPLC coupled with quadrupole time-of-flight mass spectrometry proved that SNAP was the sole product, with no nitrosation occurring on the secondary amine. researchgate.net Furthermore, mass spectrometry has been used to confirm the products of NO release from SNAP when catalyzed by platinum nanoparticles, where the detection of the disulfide product supported the proposed catalytic mechanism. rsc.org The photolytic decomposition of solid-state SNAP has also been investigated using UPLC-MS to study the fate of the thiyl radical generated, identifying the formation of the disulfide and various sulfonyl and sulfonyl peroxyl radicals in the presence of oxygen. nih.gov

Electron Spin Resonance (ESR/EPR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. researchgate.netpcdn.co This method is indispensable for studying the transient radical intermediates generated during the decomposition of this compound derivatives.

Other Spectroscopic and Analytical Techniques

A variety of other analytical methods are employed to provide a complete profile of this compound and its related compounds, from vibrational characteristics and solid-state structure to thermal stability and reaction progress.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a vibrational spectroscopy technique used to identify functional groups and study molecular structures without extensive sample preparation. medchemexpress.comresearchgate.net It has been utilized to analyze the decomposition products of S-nitroso-N-acetylpenicillamine (SNAP) following thermogravimetric analysis (TGA) and photolysis. nih.govmt.com

In these studies, spectra are typically recorded over a wavenumber range of 4000 cm⁻¹ to 525 cm⁻¹ to characterize the starting material and its degradation products, such as N-acetylpenicillamine and N-acetylpenicillamine disulfide. nih.gov The technique allows for the observation of changes in vibrational bands corresponding to key functional groups, confirming the chemical transformations that occur during decomposition. For instance, analysis of crosslinked S-nitroso-N-acetylpenicillamine has noted characteristic wavenumbers, such as a peak at 1355 cm⁻¹. mdpi.com

Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) are fundamental techniques for characterizing the solid-state properties of crystalline materials. netzsch.comwikipedia.orgnih.gov PXRD provides information about the crystal structure and phase composition, while SEM reveals surface morphology and texture.

These methods have been applied to analyze S-nitroso-N-acetylpenicillamine (SNAP). PXRD analysis has confirmed that SNAP exists in an orthorhombic crystal structure. mt.comtorontech.com This crystalline nature is important for the stability of the compound. SEM imaging complements PXRD data by visualizing the crystal morphology. Studies have shown that upon photolytic decomposition and the release of nitric oxide, the ordered crystalline structure of SNAP is lost, which is observable as a change in surface morphology in SEM images. mt.com

Table 2: Solid-State Characterization Data for S-Nitroso-N-acetylpenicillamine (SNAP)

| Analytical Technique | Parameter | Finding | Citation |

|---|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystal System | Orthorhombic | mt.com, torontech.com |

| Scanning Electron Microscopy (SEM) | Morphological Change | Loss of ordered crystallinity upon photolysis | mt.com |

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to measure changes in the physical and chemical properties of a material as a function of temperature. insights.bio TGA measures changes in mass, while DSC measures the heat flow associated with thermal transitions.

Stepwise isothermal TGA has been used to determine the thermal stability of S-nitroso-N-acetylpenicillamine (SNAP). These experiments show that the homolytic cleavage of the S-N bond, which results in the release of nitric oxide, occurs at a specific temperature. sigmaaldrich.com DSC is used to determine melting points and other phase transitions. The melting point of N-Acetyl-D-penicillamine is an important physical property indicating its purity and identity.

Table 3: Thermal Properties of this compound and its S-Nitroso Derivative

| Compound | Analytical Technique | Property | Value | Citation |

|---|---|---|---|---|

| S-Nitroso-N-acetylpenicillamine (SNAP) | TGA | S-N Bond Cleavage Temp. | 132.8 ± 0.9 °C | sigmaaldrich.com |

| N-Acetyl-D-penicillamine | Not specified (likely DSC) | Melting Point | 185-190 °C (decomposes) | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for monitoring the progress of chemical reactions and assessing the purity of compounds.

HPLC has been employed to monitor the formation of S-nitroso-N-acetylpenicillamine (SNAP) from the reaction of N-acetylpenicillamine (NAP) with nitrous acid, confirming that SNAP was the sole product. uga.edulu.se For the analysis of this compound and its common oxidation product, N,N'-diacetyl-cystine, stability-indicating reverse-phase HPLC (RP-HPLC) methods are typically used. These methods allow for the separation and quantification of the thiol and its disulfide, which is crucial for stability studies.

Table 4: Typical RP-HPLC Conditions for N-Acetyl Thiol Amino Acid Analysis

| Parameter | Condition | Citation |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 212 nm | |

| Temperature | Ambient (e.g., 25 °C) |

Biochemical Roles and Molecular Mechanisms in Model Systems

Role in Oxidative Stress Modulation in In Vivo Animal Models

Research into the role of Acetylpenicillamine in modulating oxidative stress in in vivo animal models primarily focuses on its derivative, S-nitroso-N-acetylpenicillamine (SNAP), a well-established nitric oxide (NO) donor. Studies utilizing SNAP in various animal models have explored its complex interactions with oxidative stress pathways, impacting lipid peroxidation and the activity of endogenous antioxidant systems. These investigations aim to elucidate the mechanisms by which NO-donating compounds influence cellular damage and defense responses under conditions of oxidative insult.

Impact on Lipid Peroxidation and Antioxidant Systems

The influence of SNAP on lipid peroxidation and antioxidant systems in animal models reveals a nuanced role, often dependent on the specific physiological context and the presence of other reactive species.

Lipid Peroxidation: Lipid peroxidation, a key marker of oxidative damage, is often assessed by measuring malondialdehyde (MDA) levels. While some studies suggest that NO donors like SNAP, when administered alone, may not directly initiate lipid peroxidation in certain systems, such as low-density lipoprotein (LDL) particles nih.gov, other research indicates that SNAP can contribute to oxidative damage. For instance, in a canine model of myocardial ischemia-reperfusion, SNAP administration was associated with increased free radical concentration and a significant degradation of left ventricular function, implying an exacerbation of oxidative stress nih.govnih.gov. This effect suggests that in conditions of compromised cellular integrity and altered redox balance, SNAP-derived NO might react with endogenous superoxide (B77818) radicals to form peroxynitrite, a highly reactive species implicated in lipid peroxidation and cellular injury nih.govnih.gov.

Antioxidant Systems: The interplay between SNAP and endogenous antioxidant systems, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) (GSH), is crucial in determining the net oxidative impact. Studies have shown that the activity of antioxidant enzymes can modulate the effects of NO donors. For example, in a lamb model of pulmonary hypertension, pretreatment with recombinant human CuZn-SOD significantly enhanced vascular relaxation in response to SNAP, suggesting that SOD can potentiate the beneficial effects of NO donors under certain conditions nih.gov. Conversely, SOD can also scavenge superoxide radicals, thereby reducing the formation of peroxynitrite when NO is present nih.gov. In other contexts, agents that reduce reactive oxygen species (ROS), including those that degrade hydrogen peroxide, have been shown to improve the dilatory responses to SNAP in pulmonary arteries of piglets with chronic hypoxia-induced pulmonary hypertension nih.gov. This indicates that the presence of excessive ROS can impair the efficacy of NO donors like SNAP, and their removal can restore or enhance responsiveness.

Furthermore, the presence of antioxidants like reduced glutathione (GSH) is vital for cellular defense against oxidative stress. While direct studies detailing SNAP's impact on GSH levels in animal models are limited within the provided literature, the general understanding is that GSH plays a critical role in maintaining cellular redox homeostasis and can be depleted under conditions of significant oxidative stress, which may be influenced by NO donors nih.govscirp.orgmdpi.com.

Quantitative Findings in Animal Models:

The impact of SNAP on cardiac function, which is indirectly affected by oxidative stress and lipid peroxidation, has been quantified in canine myocardial ischemia-reperfusion models. Administration of SNAP led to a significant reduction in left ventricular fractional area shortening, indicative of impaired cardiac function and increased myocardial damage.

| Animal Model & Condition | Treatment Group | Left Ventricular Fractional Area Shortening (%) (Reperfusion) |

| Canine Myocardial Ischemia-Reperfusion | Control (No SNAP) | 74 ± 3.7 |

| Canine Myocardial Ischemia-Reperfusion | Low Dose SNAP | 55 ± 3.9 |

| Canine Myocardial Ischemia-Reperfusion | High Dose SNAP | 49 ± 5.0 |

*Data adapted from nih.govnih.gov. These values represent functional outcomes reflecting the degree of oxidative damage and cellular dysfunction.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Acetylpenicillamine derivatives in novel studies?

- Methodological Guidance : Use kinetic analysis and voltammetry to study electron transfer reactions involving this compound thionitrite derivatives . For synthesis, employ HPLC or liquid chromatography (LC) for purity assessment, coupled with mass spectrometry (MS) for structural confirmation. Ensure characterization includes nuclear magnetic resonance (NMR) for stereochemical validation, especially given this compound's thiol group reactivity and potential stereoisomerism . For reproducibility, document reaction conditions (e.g., pH, temperature) and validate purity (>95%) using calibrated instrumentation .

Q. How can researchers design experiments to investigate this compound’s role as a nitric oxide (NO) donor in cellular systems?

- Methodological Guidance : Use S-Nitroso-N-acetylpenicillamine (SNAP) as a controlled NO donor. Include controls with NO scavengers (e.g., carboxy-PTIO) and NOS inhibitors (e.g., L-NMMA) to confirm NO-specific effects . Measure intracellular NO levels via fluorometric assays (e.g., DAF-FM DA) and validate apoptosis markers (e.g., caspase-3 activation) in models like vascular smooth muscle cells . Ensure dose-response curves are statistically robust (n ≥ 3 replicates) and report standard deviations within instrument precision limits .

Advanced Research Questions

Q. How should researchers address contradictory findings in studies using this compound-derived NO donors (e.g., SNAP)?

- Methodological Guidance : Analyze confounding variables such as SNAP’s non-NO pathways (e.g., direct thiol modification) . Use complementary NO donors (e.g., GSNO, SNP) to compare results . Employ biotin-switch assays with mass spectrometry to distinguish S-nitrosylation from other post-translational modifications . For conflicting kinetic data, re-evaluate reaction conditions (e.g., pH, redox environment) and validate using square-wave voltammetry .

Q. What advanced techniques are critical for elucidating this compound’s interaction with enzymes like AMADH in plant systems?

- Methodological Guidance : Apply redox proteomics (e.g., 2D electrophoresis under non-reducing conditions) to identify S-nitrosylation sites. Use in vitro enzyme activity assays with reducing agents (e.g., glutathione) to reverse modifications and confirm functional impacts . Cross-validate findings with genetic knockouts (e.g., CRISPR-Cas9) to isolate this compound-specific effects .

Q. How can researchers optimize experimental designs to mitigate artifacts when using this compound in cell culture studies?

- Methodological Guidance : Pre-treat cells with thiol-blocking agents (e.g., N-ethylmaleimide) to differentiate SNAP’s NO release from direct thiol interactions . Include time-course analyses to account for NO’s short half-life. Use fluorogenic probes (e.g., CuFL) to spatially resolve intracellular NO gradients . For in vivo relevance, validate findings in primary cells or organoids rather than immortalized lines .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in redox studies?

- Methodological Guidance : Use nonlinear regression models (e.g., Hill equation) for EC50/IC50 calculations. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report exact P-values (avoid "significant" without quantification) and power analysis to justify sample sizes . For voltammetry data, integrate peak currents with background subtraction to minimize noise .

Q. How should researchers validate computational predictions of this compound’s reactivity in biochemical pathways?

- Methodological Guidance : Cross-reference density functional theory (DFT) calculations with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) . Use isotopic labeling (e.g., <sup>15</sup>N-SNAP) to trace reaction intermediates via NMR or MS . For enzyme interactions, employ surface plasmon resonance (SPR) to quantify binding affinities .

Tables for Key Data

Notes for Rigorous Research

- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections, including raw data in supplementary materials .

- Ethical Compliance : For studies involving human-derived cells, document IRB approvals and participant selection criteria per biomedical research standards .

- Data Transparency : Share datasets via repositories (e.g., Zenodo) with DOIs, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.